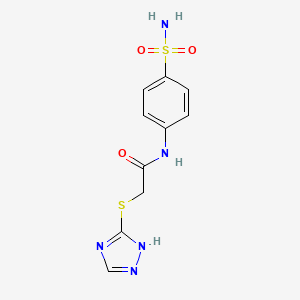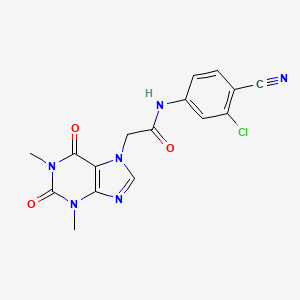![molecular formula C23H19ClN4O5S B11668244 N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlor-4-methoxyphenyl)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-yliden]hydrazincarbonyl}methyl)benzolsulfonamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Arzneimittelentwicklung und der Materialwissenschaft. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlor-Methoxyphenylgruppe, einen Indol-Rest und eine Benzolsulfonamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Chlor-4-methoxyphenyl)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-yliden]hydrazincarbonyl}methyl)benzolsulfonamid umfasst in der Regel mehrere Schritte:
Bildung des Indol-Rests: Die Indolstruktur kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen umgesetzt wird.
Einführung der Chlor-Methoxyphenylgruppe: Dieser Schritt beinhaltet die Chlorierung und Methylierung eines Phenylrings, was mit Reagenzien wie Thionylchlorid und Dimethylsulfat erreicht werden kann.
Kupplungsreaktionen: Der letzte Schritt umfasst die Kupplung des Indol-Rests mit der Chlor-Methoxyphenylgruppe und der Benzolsulfonamidgruppe. Dies kann durch eine Reihe von Kondensationsreaktionen unter Verwendung von Reagenzien wie Carbodiimiden und Kupplungsmitteln wie N,N'-Dicyclohexylcarbodiimid (DCC) erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Techniken wie die kontinuierliche Fließsynthese und die Verwendung automatisierter Reaktoren können zur Skalierung des Produktionsprozesses eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Indol-Rest, eingehen, die zur Bildung von Oxindolderivaten führen.
Reduktion: Reduktionsreaktionen können die Nitro- oder Carbonylgruppen innerhalb der Verbindung angreifen, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Die Chlorgruppe im Chlor-Methoxyphenyl-Rest kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Nukleophile Substitution kann durch Verwendung von Basen wie Natriumhydroxid oder Kaliumcarbonat gefördert werden.
Hauptprodukte
Oxidation: Oxindolderivate.
Reduktion: Amine oder Alkohole.
Substitution: Verschiedene substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlor-4-methoxyphenyl)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-yliden]hydrazincarbonyl}methyl)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es kann als Leitstruktur für die Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf Krebs oder Infektionskrankheiten abzielen.
Arzneimittel: Die Verbindung kann als Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen dienen.
Materialwissenschaften: Seine einzigartige Struktur macht es zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlor-4-methoxyphenyl)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-yliden]hydrazincarbonyl}methyl)benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, die an zellulären Signalwegen beteiligt sind.
Beteiligte Signalwege: Es kann Signalwege in Bezug auf Zellproliferation, Apoptose oder Immunantwort modulieren, abhängig von seiner spezifischen Anwendung.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3-Chlor-4-methoxyphenyl)-N'-phenylharnstoff: Ähnliche Struktur, aber ohne Indol-Rest.
N-(3-Chlor-4-methoxyphenyl)-N'-benzylsulfonamid: Ähnliche Struktur, aber ohne Hydrazincarbonylgruppe.
Einzigartigkeit
N-(3-Chlor-4-methoxyphenyl)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-yliden]hydrazincarbonyl}methyl)benzolsulfonamid ist einzigartig durch seine Kombination von funktionellen Gruppen, die ihm eine spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C23H19ClN4O5S |
|---|---|
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C23H19ClN4O5S/c1-33-20-12-11-15(13-18(20)24)28(34(31,32)16-7-3-2-4-8-16)14-21(29)26-27-22-17-9-5-6-10-19(17)25-23(22)30/h2-13,25,30H,14H2,1H3 |
InChI-Schlüssel |
BVYQXSLPTISADE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![4-methyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11668181.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)


![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11668268.png)
